![molecular formula C21H22F3N3O4S B2546684 N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1022903-91-8](/img/structure/B2546684.png)
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that falls within the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. The structure of the compound suggests it is a quinoxaline derivative, a class of compounds that have been extensively studied for their potential pharmacological applications.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One such method involves the use of dimethyl sulfoxide as both a reactant and a solvent, which has been reported to yield a range of products including pyrrolo[1,2-a]quinoxalines . Another approach for synthesizing related compounds involves the reaction of o-phenylene diamine with 2-bromoacetophenones, followed by chlorosulfonation and subsequent reaction with different aromatic amines . These methods highlight the versatility and adaptability of synthetic routes for creating quinoxaline sulfonamides.
Molecular Structure Analysis
Quinoxaline derivatives often exhibit planar or nearly planar molecular structures due to the aromatic nature of the quinoxaline moiety. For instance, N-(4-Methoxybenzyl)quinoline-8-sulfonamide has been described with a dihedral angle between the quinoline and benzene groups, indicating a degree of molecular planarity . This structural feature is important as it can influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation and rearrangement. For example, the introduction of electron-donating groups such as methyl or methoxy can affect the oxidation behavior of quinoxalinecarboxyanilides, leading to different products . These reactions are significant as they can modify the biological activity and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The presence of sulfonamide groups typically confers solubility in water, which is beneficial for biological applications. The intermolecular hydrogen bonds, as observed in N-(4-Methoxybenzyl)quinoline-8-sulfonamide, can affect the compound's crystal structure and stability . Additionally, the presence of substituents on the quinoxaline nucleus can significantly affect the compound's activity, as seen in the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
Quinoxaline derivatives, including sulfonamide-based compounds, have been extensively studied for their antibacterial and antimicrobial properties. Alavi et al. (2017) demonstrated an efficient method for synthesizing quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting the potential of quinoxaline derivatives in addressing antibiotic resistance (Alavi et al., 2017).
Neuroprotective Applications
The analogs of quinoxalinedione, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have shown neuroprotective effects against cerebral ischemia. Sheardown et al. (1990) found that NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, protects against global ischemia, suggesting its application in neuroprotective therapies (Sheardown et al., 1990).
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. Ghorab et al. (2014) synthesized novel thiophene derivatives with quinoxaline moieties showing considerable cytotoxic activities against the human breast cancer cell line MCF7. Some compounds exhibited higher cytotoxic activities than doxorubicin, a standard chemotherapy medication (Ghorab et al., 2014).
Hybrid Compounds with Pharmacological Activities
Recent research has focused on designing and developing sulfonamide-based hybrid compounds incorporating quinoxaline. These hybrids exhibit a range of pharmacological activities, including antibacterial, anti-neuropathic pain, antitumor, and anti-inflammatory effects, showcasing the versatility of quinoxaline derivatives in drug development (Ghomashi et al., 2022).
Antituberculosis and Antiviral Properties
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. Jaso et al. (2005) reported that certain derivatives show good antitubercular activity, including against drug-resistant strains of M. tuberculosis, pointing to the potential of these compounds in treating tuberculosis (Jaso et al., 2005).
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGLYPGZHVZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

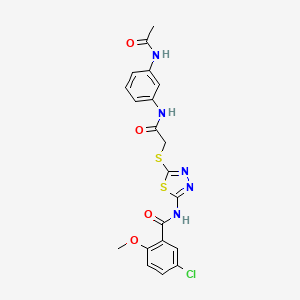
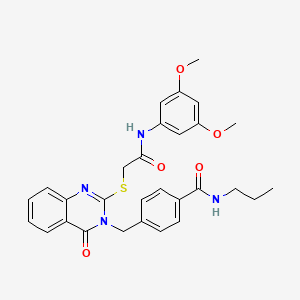
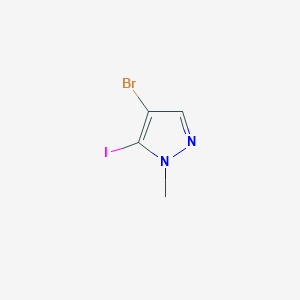
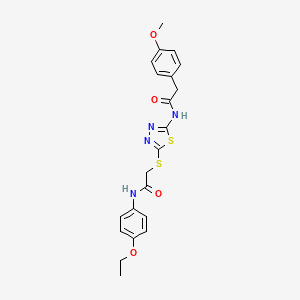
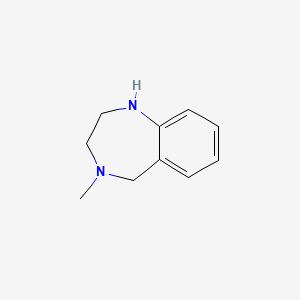
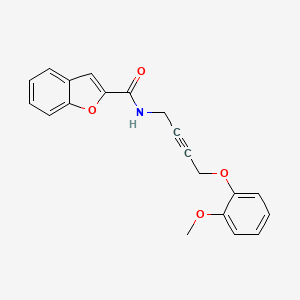
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)
![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)
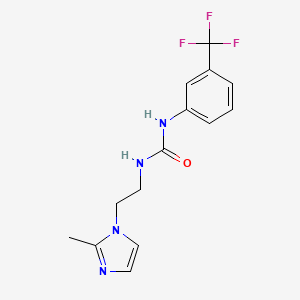
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)